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molecular formula C9H10N2O B063860 4-hydroxy-1,2-dimethyl-1H-benzimidazole CAS No. 177477-62-2

4-hydroxy-1,2-dimethyl-1H-benzimidazole

Cat. No. B063860
M. Wt: 162.19 g/mol
InChI Key: MCRBEPNIUIWKGW-UHFFFAOYSA-N
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Patent
US06194396B1

Procedure details

To a solution of 1,2-dimethyl-4-methoxy-1H-benzimidazole (560 mg) in dichloromethane (2 ml) was added 1M boron tribromide-dichloromethane solution (6.36 ml) under ice-cooling, and the mixture was stirred for 30 minutes at the same temperature and then for 2 hours at ambient temperature, and refluxed for 14 hours. After cooling, the solution was adjusted to pH 7 with saturated sodium bicarbonate solution, and extracted with dichloromethane twice. The organic layers were combined, washed with brine, dried over magnesium sulfate and evaporated in vacuo. The residue was crystallized with ethyl acetate to give 4-hydroxy-1,2-dimethyl-1H-benzimidazole (297 mg).
Quantity
560 mg
Type
reactant
Reaction Step One
Name
boron tribromide dichloromethane
Quantity
6.36 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]2[CH:7]=[CH:8][CH:9]=[C:10]([O:11]C)[C:5]=2[N:4]=[C:3]1[CH3:13].B(Br)(Br)Br.ClCCl.C(=O)(O)[O-].[Na+]>ClCCl>[OH:11][C:10]1[C:5]2[N:4]=[C:3]([CH3:13])[N:2]([CH3:1])[C:6]=2[CH:7]=[CH:8][CH:9]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
560 mg
Type
reactant
Smiles
CN1C(=NC2=C1C=CC=C2OC)C
Name
boron tribromide dichloromethane
Quantity
6.36 mL
Type
reactant
Smiles
B(Br)(Br)Br.ClCCl
Name
Quantity
2 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling
WAIT
Type
WAIT
Details
for 2 hours at ambient temperature
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
refluxed for 14 hours
Duration
14 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane twice
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was crystallized with ethyl acetate

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
OC1=CC=CC=2N(C(=NC21)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 297 mg
YIELD: CALCULATEDPERCENTYIELD 57.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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